2-Iodoazulene

Descripción general

Descripción

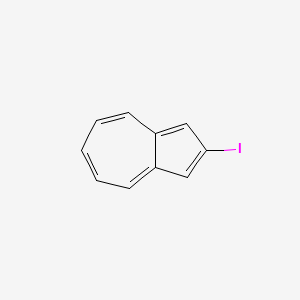

2-Iodoazulene is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its distinctive blue color and unique electronic properties. Azulene itself consists of a fused five-membered ring and a seven-membered ring, forming a stable bicyclic system with a 10 π-electron configuration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Iodoazulene can be synthesized through several methods. One common approach involves the iododeboronation of azulen-2-ylboronic acid pinacol esters using copper(I) iodide. This reaction is efficient and allows the synthesis of this compound in just two steps starting from azulene . Another method involves the reaction of 2-methylazulenes with N,N-dimethylformamide dimethyl acetal, followed by oxidative cleavage with sodium periodate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for larger-scale production. The use of readily available reagents and straightforward reaction conditions makes these methods suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-Iodoazulene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through reactions such as the Ullmann coupling reaction.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce different functional groups at the iodine position.

Common Reagents and Conditions:

Copper(I) Iodide: Used in iododeboronation reactions.

Palladium Catalysts: Employed in cross-coupling reactions.

Sodium Periodate: Used for oxidative cleavage in the synthesis of this compound.

Major Products Formed:

Biazulenes: Formed through Ullmann-type coupling reactions.

Functionalized Azulenes: Various functional groups can be introduced at the iodine position through cross-coupling reactions.

Aplicaciones Científicas De Investigación

2-Iodoazulene has found applications in several scientific research areas:

Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic field-effect transistors and other electronic devices.

Materials Science: The compound’s ability to form π-conjugated systems makes it valuable in the design of new materials with specific electronic and optical properties.

Medicinal Chemistry: Azulene derivatives, including this compound, have been studied for their potential anti-inflammatory and antitumor activities.

Mecanismo De Acción

The mechanism of action of 2-Iodoazulene is primarily related to its electronic properties and ability to participate in π-conjugated systems. The iodine atom at the second position influences the compound’s reactivity and interaction with other molecules. In organic electronics, this compound’s unique molecular orbital geometry allows for efficient charge transport and high carrier mobility .

Comparación Con Compuestos Similares

Azulene: The parent compound of 2-Iodoazulene, known for its blue color and unique electronic properties.

2-Formylazulene: Another derivative of azulene, used in various synthetic applications.

2-Ethynylazulene: A derivative with applications in materials science.

Uniqueness of this compound: this compound stands out due to the presence of the iodine atom, which significantly alters its reactivity and electronic properties compared to other azulene derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials .

Actividad Biológica

2-Iodoazulene is a derivative of azulene, a bicyclic compound known for its unique properties and biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis of this compound

The synthesis of this compound has been achieved through a method involving iododeboronation of azulene derivatives. Specifically, azulen-2-ylboronic acid pinacol ester undergoes a reaction with copper(I) iodide, resulting in the formation of this compound in a straightforward two-step process . This synthetic route is significant as it allows for the efficient production of this compound for further biological evaluation.

Anti-inflammatory Properties

Research indicates that azulene and its derivatives, including this compound, exhibit notable anti-inflammatory effects. Azulene has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a critical role in the inflammatory response by mediating prostaglandin synthesis. Additionally, azulene can regulate cytokine secretion, thus modulating immune responses .

In studies examining various azulene derivatives, it was found that compounds like 5,6-bromoazulene stimulated macrophages to produce pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity of azulenes is attributed to their ability to stabilize cell membranes and reduce susceptibility to damage caused by inflammatory processes .

Anticancer Potential

The anticancer activity of azulene derivatives has gained attention in recent years. A study highlighted that certain azulene derivatives could selectively target cancer cells while sparing healthy cells. For instance, compounds derived from azulene demonstrated cytotoxic effects on pancreatic cancer cell lines by inducing mitophagy and affecting energy metabolism within the cells .

The mechanism involves the disruption of mitochondrial function and apoptosis induction in cancer cells, suggesting that this compound may also share similar properties due to its structural similarity to other active azulenes .

Case Study 1: Anti-inflammatory Activity

A study conducted by Furkan Ayaz et al. investigated the immunomodulatory effects of various azulene derivatives on LPS-stimulated macrophages. The results indicated that while unsubstituted azulene exhibited strong anti-inflammatory properties by inhibiting TNF-α and IL-6 production without affecting cell viability, other derivatives showed varying degrees of immunostimulatory activity depending on their concentration .

Case Study 2: Anticancer Activity

Chieko Kasami et al. explored the potential of azulene derivatives in targeting energy metabolism in cancer cells. Their findings revealed that certain derivatives could inhibit oxidative phosphorylation in cancer cell lines, leading to reduced energy production and increased apoptosis. This study suggests a promising direction for the use of this compound in cancer therapy due to its potential ability to target mitochondrial functions selectively .

Summary of Biological Activities

Propiedades

IUPAC Name |

2-iodoazulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7I/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASHWDKOJUHIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=C2C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467748 | |

| Record name | 2-iodoazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36044-41-4 | |

| Record name | 2-iodoazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.